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Compound of Interest

Compound Name: Kobusine derivative-2

Cat. No.: B15601276 Get Quote

An In-depth Technical Guide to a Kobusine
Derivative
This guide provides a detailed overview of a specific kobusine derivative, identified as 11,15-O-

diacetylkobusine. In scientific literature, it is often designated as compound 2 in studies

involving the synthesis and evaluation of various kobusine analogs.[1] This document is

intended for researchers, scientists, and professionals in the field of drug development who are

interested in the chemical properties and biological activities of this class of compounds.

Chemical Structure
Kobusine is a C20-diterpenoid alkaloid with a complex heptacyclic caged skeleton.[2][3] The

core structure of kobusine features hydroxyl groups at positions C-11 and C-15, which are

common sites for chemical modification to produce various derivatives.

Kobusine Derivative-2 (11,15-O-diacetylkobusine) is synthesized by the esterification of these

two hydroxyl groups with acetyl moieties. The core kobusine structure remains intact, with the

addition of acetyl groups at the C-11 and C-15 positions.

Core Structure: Kobusine

Molecular Formula: C20H27NO2[3]

Molecular Weight: 313.4 g/mol [3]
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IUPAC Name: (1S,5R,9R,11R,13R,17R,18S,19S)-5-methyl-12-methylidene-7-

azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol[3]

Derivative Structure: 11,15-O-diacetylkobusine

Modification: Acylation of the C-11 and C-15 hydroxyl groups.

Quantitative Data
The biological activity of kobusine derivatives has been evaluated against various human

cancer cell lines. The following table summarizes the antiproliferative activity of the parent

compound, kobusine, and its diacetyl derivative, 11,15-O-diacetylkobusine (2). The data is

presented as IC50 values, which represent the concentration of the compound required to

inhibit the growth of 50% of the cancer cells.

Compound
A549 (Lung
Carcinoma)
IC50 (μM)

MDA-MB-
231 (Triple-
Negative
Breast
Cancer)
IC50 (μM)

MCF-7
(Breast
Cancer)
IC50 (μM)

KB
(Cervical
Carcinoma)
IC50 (μM)

KB-VIN
(Multidrug-
Resistant
Cervical
Carcinoma)
IC50 (μM)

Kobusine (1) > 20 > 20 > 20 > 20 > 20

11,15-O-

diacetylkobus

ine (2)

> 20 > 20 > 20 > 20 > 20

Data extracted from a study on C20-diterpenoid alkaloid kobusine derivatives. It is noteworthy

that while many other synthesized derivatives showed significant antiproliferative effects,

11,15-O-diacetylkobusine did not show activity in these assays.[1]

Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the

synthesis and evaluation of kobusine derivatives.

Synthesis of 11,15-O-diacetylkobusine (2)
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A solution of kobusine (1) in pyridine is treated with acetyl chloride. The reaction mixture is

stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting

material is consumed. Upon completion, the reaction is quenched, and the product is extracted

using an appropriate organic solvent. The organic layer is then washed, dried, and

concentrated under reduced pressure. The resulting crude product is purified by column

chromatography to yield 11,15-O-diacetylkobusine (2).

Antiproliferative Activity Assay

The antiproliferative effects of the synthesized kobusine derivatives are typically assessed

using a sulforhodamine B (SRB) assay. Human cancer cell lines are seeded in 96-well plates

and incubated. The cells are then treated with various concentrations of the test compounds

and incubated for a specified period. Following incubation, the cells are fixed, washed, and

stained with SRB solution. The protein-bound dye is then solubilized, and the absorbance is

measured using a microplate reader to determine cell viability. The IC50 values are calculated

from the dose-response curves.

Logical Workflow
The following diagram illustrates the general workflow for the synthesis and biological

evaluation of kobusine derivatives.
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Workflow for Synthesis and Evaluation of Kobusine Derivatives
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Caption: A flowchart illustrating the process from kobusine to the identification of lead

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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